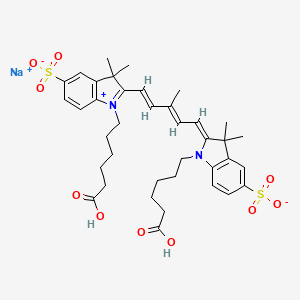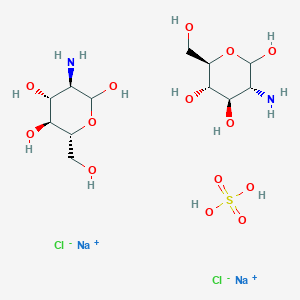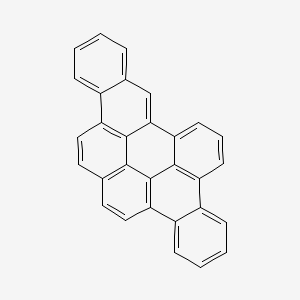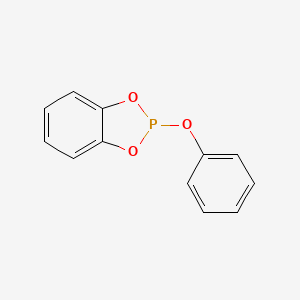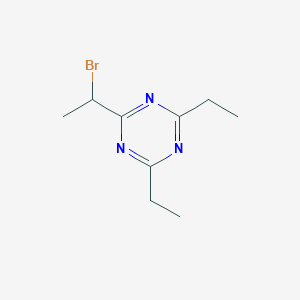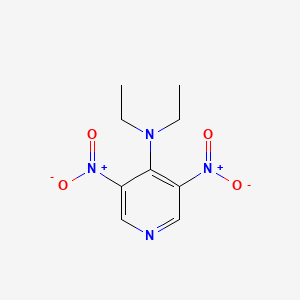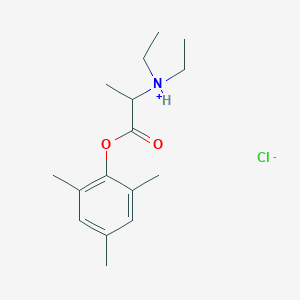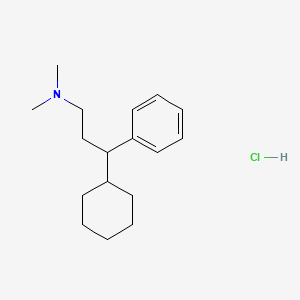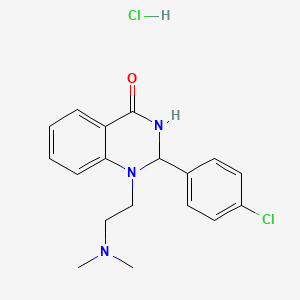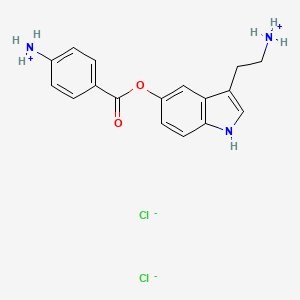
3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride: is a complex organic compound with the molecular formula C17H19Cl2N3O2 and a molecular weight of 368.29 g/mol . This compound is a derivative of indole, a heterocyclic aromatic organic compound, and is known for its significant biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride typically involves multiple steps. One common method includes the reaction of indole with chloroacetic acid in the presence of sodium hydroxide to form 2-(chloroacetic)indole. This intermediate is then reacted with ammonia to yield 3-(2-aminoethyl)indol-5-ol .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The final product is usually purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions: 3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Chemistry: In chemistry, 3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies .
Biology: This compound is significant in biological research due to its structural similarity to serotonin, a neurotransmitter. It is used in studies related to neurotransmission, receptor binding, and signal transduction .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, including antidepressant, anxiolytic, and antipsychotic properties. It is also investigated for its role in treating various neurological disorders .
Industry: Industrially, this compound is used in the synthesis of pharmaceuticals and agrochemicals. It serves as an intermediate in the production of drugs and other biologically active compounds .
作用機序
The mechanism of action of 3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride involves its interaction with specific molecular targets, primarily serotonin receptors. By binding to these receptors, it modulates neurotransmitter release and signal transduction pathways, influencing various physiological and psychological processes . The compound’s effects are mediated through the activation or inhibition of these receptors, leading to changes in cellular responses and overall biological activity .
類似化合物との比較
Serotonin (5-Hydroxytryptamine): A naturally occurring neurotransmitter with a similar indole structure.
Tryptophan: An essential amino acid and precursor to serotonin.
Psilocin: A psychedelic compound with structural similarities to serotonin.
Uniqueness: 3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride is unique due to its specific chemical structure, which combines the indole nucleus with an aminoethyl side chain and a p-aminobenzoate ester. This unique structure imparts distinct pharmacological properties, making it valuable for various scientific and medical applications .
特性
CAS番号 |
19616-00-3 |
|---|---|
分子式 |
C17H19Cl2N3O2 |
分子量 |
368.3 g/mol |
IUPAC名 |
2-[5-(4-azaniumylbenzoyl)oxy-1H-indol-3-yl]ethylazanium;dichloride |
InChI |
InChI=1S/C17H17N3O2.2ClH/c18-8-7-12-10-20-16-6-5-14(9-15(12)16)22-17(21)11-1-3-13(19)4-2-11;;/h1-6,9-10,20H,7-8,18-19H2;2*1H |
InChIキー |
CFUGNOCPWVNJKA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)NC=C3CC[NH3+])[NH3+].[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



